N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA
Overview
Description
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA typically involves multiple steps. One common route starts with the preparation of 4-bromo-1H-pyrazole, which can be synthesized by bromination of pyrazole . The next step involves the formation of the benzamide moiety through a reaction with 2-nitroaniline and carbon disulfide under basic conditions . The final step is the coupling of the pyrazole and benzamide intermediates, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfur atom in the carbonothioyl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products
Substitution: Products with different substituents on the pyrazole ring.
Reduction: Amino derivatives of the original compound.
Oxidation: Sulfoxides or sulfones depending on the extent of oxidation.
Scientific Research Applications
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and nitro group can interact with biological targets through various mechanisms, including hydrogen bonding and hydrophobic interactions . The carbonothioyl group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes or proteins .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzamide moiety.
4-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine: Another pyrazole derivative with different substituents that may exhibit different biological activities.
Uniqueness
N-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}-N'-(2-NITROPHENYL)THIOUREA is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-N-[(2-nitrophenyl)carbamothioyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN5O3S/c19-14-9-20-23(11-14)10-12-5-7-13(8-6-12)17(25)22-18(28)21-15-3-1-2-4-16(15)24(26)27/h1-9,11H,10H2,(H2,21,22,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZRSHXJWDTXBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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